Cas no 313500-31-1 (4-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide)
![4-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide structure](https://ja.kuujia.com/scimg/cas/313500-31-1x500.png)
4-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide 化学的及び物理的性質
名前と識別子
-
- 4-chloro-N-(4-(2,5-dimethylphenyl)thiazol-2-yl)benzamide
- Benzamide, 4-chloro-N-[4-(2,5-dimethylphenyl)-2-thiazolyl]-
- F0007-0970
- 4-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
- 313500-31-1
- AKOS003043426
-
- インチ: 1S/C18H15ClN2OS/c1-11-3-4-12(2)15(9-11)16-10-23-18(20-16)21-17(22)13-5-7-14(19)8-6-13/h3-10H,1-2H3,(H,20,21,22)
- InChIKey: LKWQMTSRKGWWJK-UHFFFAOYSA-N
- ほほえんだ: C(NC1=NC(C2=CC(C)=CC=C2C)=CS1)(=O)C1=CC=C(Cl)C=C1
計算された属性
- せいみつぶんしりょう: 342.059
- どういたいしつりょう: 342.059
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 23
- 回転可能化学結合数: 3
- 複雑さ: 414
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.1
- トポロジー分子極性表面積: 70.2Ų
4-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0007-0970-2mg |
4-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide |
313500-31-1 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0007-0970-1mg |
4-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide |
313500-31-1 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0007-0970-30mg |
4-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide |
313500-31-1 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0007-0970-5mg |
4-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide |
313500-31-1 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0007-0970-10μmol |
4-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide |
313500-31-1 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0007-0970-25mg |
4-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide |
313500-31-1 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0007-0970-3mg |
4-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide |
313500-31-1 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0007-0970-20mg |
4-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide |
313500-31-1 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0007-0970-75mg |
4-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide |
313500-31-1 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0007-0970-5μmol |
4-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide |
313500-31-1 | 90%+ | 5μl |
$63.0 | 2023-05-17 |
4-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide 関連文献
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Lu Peng,Antonio Doménech-Carbó,Ana Primo,Hermenegildo García Nanoscale Adv., 2019,1, 4827-4833
4-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamideに関する追加情報
Recent Advances in the Study of 4-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide (CAS: 313500-31-1)
4-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide (CAS: 313500-31-1) is a thiazole-based compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by its unique structural features, has been the subject of various studies aimed at exploring its biological activities, pharmacological properties, and potential therapeutic uses. The following research briefing provides an overview of the latest findings related to this compound, highlighting its significance in the field of chemical biology and pharmaceutical research.
Recent studies have focused on the synthesis and optimization of 4-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide to enhance its bioactivity and pharmacokinetic properties. Researchers have employed advanced synthetic methodologies, including microwave-assisted synthesis and catalytic coupling reactions, to achieve high yields and purity of the compound. These efforts have been complemented by computational modeling studies to predict the compound's binding affinity and interaction with biological targets, such as enzymes and receptors implicated in disease pathways.
One of the key findings from recent research is the compound's potential as an inhibitor of specific protein kinases involved in inflammatory and oncogenic processes. In vitro assays have demonstrated that 4-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide exhibits selective inhibition against certain kinase targets, with IC50 values in the low micromolar range. These results suggest its promise as a lead compound for the development of novel kinase inhibitors, which could have applications in treating cancers and autoimmune disorders.
Further investigations into the compound's mechanism of action have revealed its ability to modulate cellular signaling pathways. For instance, studies using cell-based assays have shown that the compound can induce apoptosis in cancer cell lines while sparing normal cells, indicating a potential therapeutic window. Additionally, preliminary in vivo studies in animal models have provided evidence of the compound's bioavailability and tolerability, paving the way for further preclinical development.
Despite these promising findings, challenges remain in optimizing the compound's drug-like properties, such as solubility and metabolic stability. Recent work has explored structural modifications, including the introduction of solubilizing groups and the replacement of the chloro substituent with other halogens or bioisosteres, to address these issues. These efforts are critical for advancing the compound toward clinical trials and eventual therapeutic use.
In conclusion, 4-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide (CAS: 313500-31-1) represents a promising scaffold for drug discovery, with demonstrated bioactivity against relevant biological targets. Ongoing research aims to further elucidate its pharmacological profile and optimize its properties for therapeutic applications. The compound's potential as a kinase inhibitor and its ability to modulate disease-relevant pathways underscore its importance in the field of chemical biology and medicinal chemistry.
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